molecular formula C16H14Cl2 B12671384 1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene CAS No. 83929-33-3

1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene

Cat. No.: B12671384
CAS No.: 83929-33-3
M. Wt: 277.2 g/mol
InChI Key: BSZZVSUYBVLMIQ-FRKPEAEDSA-N
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Description

1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene is an organic compound with the molecular formula C16H14Cl2. It is a derivative of benzene, characterized by the presence of two chlorine atoms and a phenyl-butenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions . The compound’s chlorine atoms and phenyl-butenyl group play crucial roles in these interactions, influencing its reactivity and selectivity.

Comparison with Similar Compounds

Properties

CAS No.

83929-33-3

Molecular Formula

C16H14Cl2

Molecular Weight

277.2 g/mol

IUPAC Name

1-chloro-4-[(E)-4-chloro-1-phenylbut-1-enyl]benzene

InChI

InChI=1S/C16H14Cl2/c17-12-4-7-16(13-5-2-1-3-6-13)14-8-10-15(18)11-9-14/h1-3,5-11H,4,12H2/b16-7+

InChI Key

BSZZVSUYBVLMIQ-FRKPEAEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\CCCl)/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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